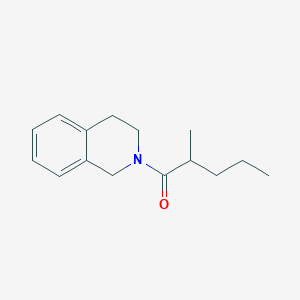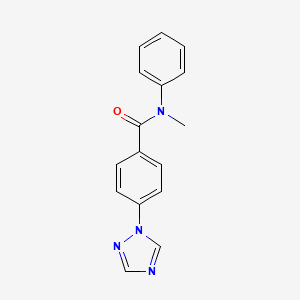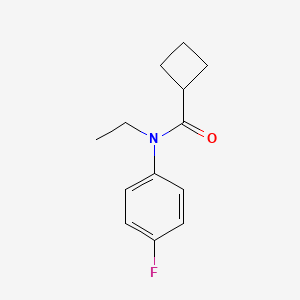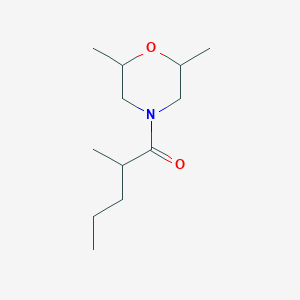
1-(2,6-Dimethylmorpholin-4-yl)-2-methylpentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-Dimethylmorpholin-4-yl)-2-methylpentan-1-one, also known as DMPK, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. DMPK is a highly selective inhibitor of the protein kinase CK1δ, which plays a critical role in various cellular processes, including circadian rhythm regulation, DNA damage response, and Wnt signaling pathway.
Mechanism of Action
1-(2,6-Dimethylmorpholin-4-yl)-2-methylpentan-1-one acts as a highly selective ATP-competitive inhibitor of CK1δ. CK1δ is a serine/threonine protein kinase that phosphorylates various substrates, including clock proteins, DNA damage response proteins, and β-catenin. This compound binds to the ATP-binding pocket of CK1δ, preventing the phosphorylation of downstream substrates. This compound has been shown to modulate the circadian rhythm by inhibiting CK1δ-mediated phosphorylation of clock proteins. This compound has also been shown to sensitize cancer cells to DNA-damaging agents by inhibiting CK1δ-mediated phosphorylation of DNA damage response proteins.
Biochemical and Physiological Effects:
This compound has been shown to modulate various cellular processes, including circadian rhythm regulation, DNA damage response, and Wnt signaling pathway. This compound has been shown to modulate the expression of clock genes, such as Per1 and Per2, leading to the modulation of circadian rhythm. This compound has also been shown to sensitize cancer cells to DNA-damaging agents, leading to increased apoptosis. This compound has been shown to inhibit the Wnt signaling pathway by inhibiting the phosphorylation of β-catenin, leading to decreased cell proliferation.
Advantages and Limitations for Lab Experiments
1-(2,6-Dimethylmorpholin-4-yl)-2-methylpentan-1-one is a highly selective inhibitor of CK1δ, making it a valuable tool compound for studying the role of CK1δ in various cellular processes. This compound has been shown to have good bioavailability and pharmacokinetic properties, making it a promising lead compound for drug discovery and development. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
1-(2,6-Dimethylmorpholin-4-yl)-2-methylpentan-1-one has significant potential for drug discovery and development, and several future directions can be explored. First, the development of this compound derivatives with improved solubility and selectivity for CK1δ could lead to the development of more potent and specific CK1δ inhibitors. Second, the combination of this compound with other drugs, such as DNA-damaging agents or Wnt inhibitors, could lead to synergistic effects in cancer treatment. Third, the development of this compound as a diagnostic tool for circadian rhythm disorders or DNA damage response defects could lead to improved patient outcomes. Finally, the identification of other targets of this compound could lead to the development of new therapeutic strategies for various diseases.
Conclusion:
This compound is a chemical compound with significant potential for drug discovery and development. Its highly selective inhibition of CK1δ makes it a valuable tool compound for studying various cellular processes. This compound has been shown to modulate circadian rhythm, DNA damage response, and Wnt signaling pathway, leading to potential applications in cancer treatment, circadian rhythm disorders, and other diseases. The development of this compound derivatives, combination therapies, diagnostic tools, and identification of new targets could lead to significant advances in drug discovery and development.
Synthesis Methods
The synthesis of 1-(2,6-Dimethylmorpholin-4-yl)-2-methylpentan-1-one involves the reaction of 2,6-dimethylmorpholine with 2-methylpentanone in the presence of a catalyst. The reaction yields this compound as a white crystalline solid with a melting point of 115-117 °C. The purity of this compound can be further improved through recrystallization or column chromatography.
Scientific Research Applications
1-(2,6-Dimethylmorpholin-4-yl)-2-methylpentan-1-one has been extensively studied for its potential applications in drug discovery and development. CK1δ is a promising drug target for various diseases, including cancer, Alzheimer's disease, and diabetes. This compound has been shown to inhibit CK1δ activity in vitro and in vivo, leading to the modulation of downstream signaling pathways. This compound has also been used as a tool compound to study the role of CK1δ in circadian rhythm regulation, DNA damage response, and Wnt signaling pathway.
properties
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-2-methylpentan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2/c1-5-6-9(2)12(14)13-7-10(3)15-11(4)8-13/h9-11H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKKREYTWDYEBFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)N1CC(OC(C1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

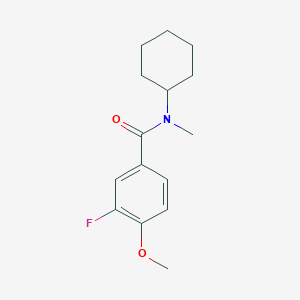
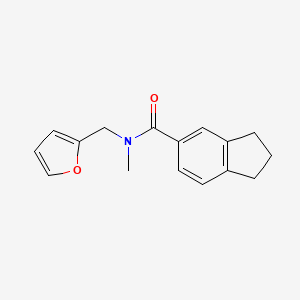
![1,4-Bis[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B7500727.png)
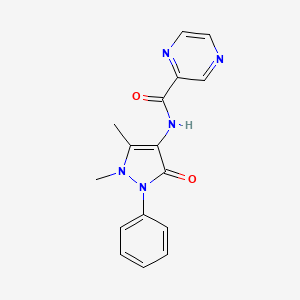
![1'-Propylspiro[1,3-dihydroquinazoline-2,4'-piperidine]-4-one](/img/structure/B7500743.png)

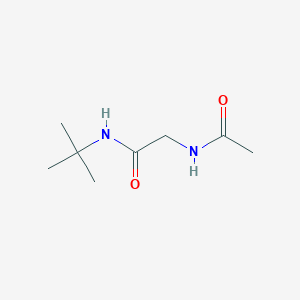
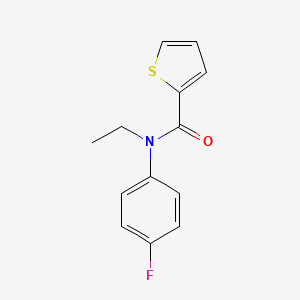
![Methyl 4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}benzoate](/img/structure/B7500763.png)
![N-[2-(cyclohexylmethyl)pyrazol-3-yl]acetamide](/img/structure/B7500768.png)
